Product packaging for 2,3-dichlorobutanedioic acid(Cat. No.:CAS No. 19922-87-3)

2,3-dichlorobutanedioic acid

Cat. No.: B017593
CAS No.: 19922-87-3
M. Wt: 186.97 g/mol
InChI Key: XSCRWBSKSVOZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichlorobutanedioic acid is a dicarboxylic acid derivative of significant interest in synthetic and stereochemical research. This compound features two chiral centers (at carbon 2 and 3) and two chlorine atoms, making it a valuable scaffold for studying stereochemistry and for use as a synthetic intermediate. Key Research Applications and Value: Stereochemical Studies: The presence of two chiral centers allows for the exploration of stereoisomerism. The compound can exist as multiple stereoisomers, including a meso form and a pair of enantiomers, providing a classic model system for understanding optical activity and chiral resolution . Versatile Synthetic Building Block: It serves as a precursor for various derivatives, such as Dimethyl 2,3-Dichlorosuccinate (CAS 62173-55-1) . The carboxylic acid groups can be readily functionalized into esters, amides, or other groups, while the chlorine atoms are amenable to nucleophilic substitution, enabling diverse molecular construction. Intermediate for Complex Molecules: This acid is a key starting material in the synthesis of more complex organic compounds and pharmaceuticals, contributing to the development of new chemical entities. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4Cl2O4 B017593 2,3-dichlorobutanedioic acid CAS No. 19922-87-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichlorobutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H4Cl2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XSCRWBSKSVOZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)Cl)(C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960849
Record name 2,3-Dichlorobutanedioic acid
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Molecular Weight

186.97 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3856-37-9, 19922-87-3, 40471-13-4
Record name (R*,S*)-2,3-Dichlorosuccinic acid
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Record name Succinic acid, 2,3-dichloro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dichlorobutanedioic acid
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Record name (R*,S*)-2,3-dichlorosuccinic acid
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Synthetic Methodologies for 2,3 Dichlorobutanedioic Acid

Classical and Contemporary Synthetic Routes

The preparation of 2,3-dichlorobutanedioic acid is predominantly achieved through the chlorination of the carbon-carbon double bond present in its unsaturated precursors. The stereochemistry of the starting material—either the trans isomer (fumaric acid) or the cis isomer (maleic acid)—plays a crucial role in determining the stereoisomeric form of the final product.

Electrophilic Addition Reactions in this compound Synthesis

The most conventional method for synthesizing this compound is the electrophilic addition of chlorine across the double bond of fumaric acid or maleic acid. sciencemadness.org This reaction is a classic example of halogenation of an alkene. The mechanism involves the attack of the electron-rich π-bond of the alkene on a chlorine molecule (Cl₂), which acts as the electrophile. This leads to the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion (Cl⁻) in an anti-addition fashion.

Starting Material Stereochemistry : The stereochemical outcome of the reaction is highly dependent on the starting isomer.

Addition of chlorine to fumaric acid (trans-butenedioic acid) results in the formation of meso-2,3-dichlorobutanedioic acid.

Conversely, the chlorination of maleic acid (cis-butenedioic acid) yields a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dichlorobutanedioic acid. This principle is well-established for the analogous bromination reaction. google.comchegg.com

A common laboratory procedure involves bubbling chlorine gas through a boiling aqueous suspension of fumaric acid. sciencemadness.org However, due to the hazards and equipment challenges associated with handling chlorine gas, alternative methods for the in situ generation of chlorine are often preferred. One such method involves the reaction of hydrogen peroxide (H₂O₂) with concentrated hydrochloric acid (HCl). sciencemadness.org

Hydrolytic Pathways in this compound Production

An alternative synthetic strategy involves the preparation of a diester of this compound, followed by hydrolysis to yield the final diacid product. This two-step approach can be advantageous in terms of purification and handling. For instance, dimethyl 2,3-dichlorosuccinate can be synthesized, and its subsequent hydrolysis provides the target molecule. chemicalbook.com

The hydrolysis of the diester can be carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis : The ester is heated under reflux with a dilute mineral acid, such as hydrochloric acid or sulfuric acid. This reaction is typically reversible.

Base-catalyzed hydrolysis (Saponification) : The ester is heated with an aqueous solution of a strong base, like sodium hydroxide (B78521). This reaction is irreversible and initially produces the disodium (B8443419) salt of the acid. Subsequent acidification with a strong mineral acid is required to protonate the dicarboxylate and yield the free this compound.

This hydrolytic pathway is a common concluding step in syntheses where an ester intermediate is formed. nih.gov

Exploration of Novel Catalytic and Reagent Systems

Research into the synthesis of this compound and related compounds has explored new reagents and catalysts to improve efficiency and safety. While traditional methods rely on elemental chlorine or simple inorganic catalysts, contemporary approaches investigate more sophisticated systems. google.com

One area of exploration involves radical-based reactions. A study on the degradation of fumaric acid utilized a Fe(II)/peroxymonosulfate (Fe(II)/PMS) system to generate sulfate (B86663) (SO₄•⁻) and chlorine (Cl₂•⁻) radicals in the presence of chloride ions. nih.govresearchgate.net These highly reactive species were shown to effectively chlorinate the fumaric acid molecule, suggesting a potential alternative pathway for synthesis under controlled conditions. nih.govresearchgate.net

For related transformations, such as the isomerization of maleic acid diesters to fumaric acid diesters, zwitterionic organocatalysts have been shown to be highly effective. organic-chemistry.org While not a direct synthesis of the chlorinated compound, this demonstrates the potential for organocatalysis to be applied to reactions involving butenedioic acid derivatives.

Optimization of Reaction Conditions and Yield for Academic and Industrial Applications

Optimizing the synthesis of this compound is crucial for maximizing yield, minimizing costs, and ensuring product purity. Several reaction parameters must be carefully controlled.

ParameterOptimal Condition/ConsiderationRationale
Temperature Boiling water temperature (approx. 100 °C) for aqueous reactions. sciencemadness.org For analogous bromination, 50-90 °C is used. google.comEnsures a sufficient reaction rate for the electrophilic addition. The reaction can be exothermic, so temperature control may be needed.
Reagents Use of in situ chlorine generation (e.g., H₂O₂ and HCl) via dropwise addition. sciencemadness.orgAvoids handling toxic chlorine gas and allows for better control of the reaction, preventing loss of unreacted chlorine. sciencemadness.org
Concentration High concentration of chloride ions (e.g., by adding NaCl) is beneficial. sciencemadness.orgSuppresses the formation of byproducts by favoring the attack of Cl⁻ on the chloronium ion intermediate over other nucleophiles like water. sciencemadness.org
Agitation Vigorous and constant stirring is essential. orgsyn.orgEnsures proper mixing of the reactants, especially when starting with a suspension of fumaric acid, which has low solubility in cold water.

Following optimized procedures, yields for the analogous synthesis of meso-2,3-dibromosuccinic acid have been reported in the range of 90-98%, indicating that high-yield synthesis is achievable. google.com

Analysis of Byproduct Formation and Selectivity in Synthesis

Control over selectivity and minimizing byproduct formation are key challenges in the synthesis of this compound.

Stereoselectivity: As previously noted, the choice of starting material dictates the stereochemical outcome.

Fumaric Acid → meso-2,3-dichlorobutanedioic acid

Maleic Acid → Racemic this compound

This inherent selectivity is a powerful tool for chemists aiming to synthesize a specific stereoisomer.

Byproduct Formation: Several side reactions can occur, leading to impurities.

Formation of Chloro-hydroxy compounds: If the concentration of water is high and the chloride ion concentration is low, water can act as a nucleophile and attack the chloronium ion intermediate. This leads to the formation of 2-chloro-3-hydroxybutanedioic acid (chloromalic acid). This is analogous to the formation of monobromomalic acid during bromination in dilute aqueous solutions. orgsyn.org

Oxidation Products: Under certain conditions, especially when using strong oxidizing agents to generate chlorine, over-oxidation of the starting material or product can occur.

Other Chlorinated Species: Studies using advanced analytical techniques like UPLC-QTOF-MS have identified various other chlorinated organic byproducts during the chlorination of fumaric acid in aqueous systems. nih.govresearchgate.net

To mitigate these side reactions, increasing the concentration of chloride ions by adding a salt such as sodium chloride (NaCl) is an effective strategy. sciencemadness.org This enhances the likelihood of the chloronium intermediate being intercepted by a chloride ion, thus improving the selectivity for the desired dichloro product. sciencemadness.org

Starting MaterialPrimary ProductKey Byproduct(s)Method of Control
Fumaric Acidmeso-2,3-Dichlorobutanedioic acid2-Chloro-3-hydroxybutanedioic acidIncrease Cl⁻ concentration (add NaCl) sciencemadness.org
Maleic AcidRacemic this compound2-Chloro-3-hydroxybutanedioic acidIncrease Cl⁻ concentration (add NaCl) sciencemadness.org

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by making the process safer and more sustainable. chemijournal.commdpi.com

Atom Economy: The core reaction, the electrophilic addition of Cl₂ to butenedioic acid, is inherently atom-economical as all atoms of the reactants are incorporated into the final product.

Safer Reagents: A significant green improvement is the avoidance of elemental chlorine gas, which is highly toxic and difficult to handle. The in situ generation of chlorine from the reaction of hydrogen peroxide and hydrochloric acid is a much safer alternative, with water being the only byproduct. sciencemadness.org

Safer Solvents: Many established procedures already utilize water as a solvent, which is non-toxic, non-flammable, and environmentally benign. mdpi.com Exploring solvent-free conditions, such as solid-state grinding, could offer further environmental benefits. wjpmr.com

Energy Efficiency: Performing the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can reduce energy consumption. Microwave-assisted synthesis is another green technique that can dramatically reduce reaction times and energy input. wjpmr.com

Catalysis: The development of efficient and recyclable catalysts could further enhance the green credentials of the synthesis. While not yet developed specifically for this reaction, the use of solid acid catalysts or biodegradable catalysts represents a future direction for research. chemijournal.com

By adopting these approaches, the synthesis of this compound can be aligned with modern standards of sustainable chemical production.

Stereochemistry and Chiral Resolution of 2,3 Dichlorobutanedioic Acid

Isomeric Forms and Stereochemical Considerations

The presence of two chiral centers in 2,3-dichlorobutanedioic acid is the foundation of its stereochemical diversity. The spatial arrangement of the chloro and carboxylic acid groups around these centers dictates the molecule's isomeric form and its optical properties.

Diastereoisomerism and Enantiomerism in this compound

This compound possesses two stereogenic centers at carbons 2 and 3. This structural feature gives rise to a maximum of 2n stereoisomers, where n is the number of chiral centers. For this compound, a total of 22 or four stereoisomers are theoretically possible. These isomers manifest as two pairs of enantiomers and their corresponding diastereomeric relationships.

The stereoisomers are designated by the (R/S) nomenclature:

(2R, 3R)-2,3-dichlorobutanedioic acid and (2S, 3S)-2,3-dichlorobutanedioic acid constitute a pair of enantiomers. These molecules are non-superimposable mirror images of each other and are optically active. doubtnut.com

(2R, 3S)-2,3-dichlorobutanedioic acid is a meso compound. Despite having two chiral centers, it possesses an internal plane of symmetry, rendering it achiral and optically inactive. doubtnut.com Its mirror image, the (2S, 3R) configuration, is identical to the (2R, 3S) form upon rotation.

Therefore, this compound exists as a total of three distinct stereoisomers: one pair of enantiomers ((R,R) and (S,S)) and one meso diastereomer ((R,S)). doubtnut.com The relationship between the meso form and either of the enantiomers is that of diastereomers, as they are stereoisomers that are not mirror images of each other.

StereoisomerConfigurationOptical ActivityRelationship
Enantiomer 1(2R, 3R)Optically ActiveEnantiomer of (2S, 3S)
Enantiomer 2(2S, 3S)Optically ActiveEnantiomer of (2R, 3R)
Meso Compound(2R, 3S)Optically InactiveDiastereomer of (2R, 3R) and (2S, 3S)

Conformational Analysis and Energy Minima of Stereoisomers

The stereoisomers of this compound can exist in various conformations due to rotation around the central carbon-carbon bond. These conformations, primarily staggered and eclipsed, have different potential energies. The stability of a particular conformer is influenced by steric hindrance and electrostatic interactions between the substituents.

For the enantiomeric pair ((2R,3R) and (2S,3S)), the staggered conformations are generally of lower energy than the eclipsed conformations. The most stable conformer is typically the one where the bulky chloro and carboxylic acid groups are positioned anti-periplanar to each other, minimizing steric repulsion. In contrast, the fully eclipsed conformation, where identical groups are aligned, represents an energy maximum.

The relative populations of these conformers at equilibrium are determined by their energy differences, with the lower energy conformers being more populated. These conformational preferences can influence the physical and chemical properties of the stereoisomers.

Theoretical Prediction of Stereochemical Outcomes in Reactions

Predicting the stereochemical outcome of reactions that form this compound is a key aspect of asymmetric synthesis. Theoretical models are employed to rationalize and predict the diastereoselectivity of such reactions. These models often analyze the transition state energies of the competing reaction pathways leading to different stereoisomers.

One common approach involves the use of steric and electronic models to predict which face of a prochiral substrate is more likely to be attacked by a reagent. For reactions involving the formation of the C2-C3 bond, models that consider the steric interactions between the substituents on the reacting centers can provide a prediction of the major diastereomer that will be formed. rsc.org Computational chemistry, using methods such as density functional theory (DFT), can provide more quantitative predictions by calculating the energies of the diastereomeric transition states. These calculations can account for subtle steric and electronic effects that govern the stereochemical course of a reaction. researchgate.net

Methodologies for Chiral Resolution

The separation of the racemic mixture of this compound into its constituent enantiomers is a critical process for obtaining enantiomerically pure compounds. This process is known as chiral resolution.

Crystallization-Based Resolution of Diastereomeric Salts

A classical and widely used method for the resolution of racemic acids is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic this compound with a single enantiomer of a chiral base (a resolving agent). This reaction produces a mixture of two diastereomeric salts: [(R)-acid•(R)-base] and [(S)-acid•(R)-base].

Because these salts are diastereomers, they have different physical properties, most importantly, different solubilities in a given solvent. researchgate.net This difference in solubility allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor. The less soluble salt is then isolated by filtration. researchgate.net

After separation, the optically pure acid can be recovered from the diastereomeric salt by treatment with a strong acid to protonate the carboxylate and remove the chiral base. The success of this method depends on finding a suitable chiral resolving agent and an appropriate solvent system that maximizes the solubility difference between the diastereomeric salts. chemeurope.com

Chromatographic Separation Techniques for Enantiomers (e.g., Chiral HPLC, Chiral GC)

Chromatographic techniques are powerful tools for the analytical and preparative separation of enantiomers. wvu.edu Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are prominent methods for the resolution of chiral compounds like this compound. gcms.cz

These methods rely on the use of a chiral stationary phase (CSP). A CSP is a chromatographic packing material that is itself chiral. The enantiomers of the racemic mixture interact differently with the CSP, forming transient diastereomeric complexes with different stabilities. This difference in interaction leads to different retention times for the two enantiomers, allowing for their separation. nih.gov

Application of Chiral Auxiliaries and Resolving Agents in Optical Resolution

Optical resolution is a widely employed technique for separating enantiomers from a racemic mixture. wikipedia.org This process typically involves the use of a chiral resolving agent, which is a single enantiomer of a chiral compound, to react with the racemate. wikipedia.orgpharmtech.com This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional methods such as crystallization or chromatography. wikipedia.orgtcichemicals.com After separation, the chiral resolving agent is removed to yield the pure enantiomers. wikipedia.org

For acidic compounds like this compound, chiral bases are commonly used as resolving agents. These agents form diastereomeric salts with the racemic acid. wikipedia.org The differential solubility of these salts allows for their separation by fractional crystallization. Common chiral resolving agents for acidic compounds include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine. wikipedia.org

Another approach involves the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. sigmaaldrich.com In the context of resolution, a racemic mixture of this compound could be derivatized with a chiral auxiliary, such as a chiral alcohol, to form a mixture of diastereomeric esters. These diastereomers can then be separated using standard chromatographic techniques. tcichemicals.com Following separation, the chiral auxiliary is cleaved to provide the individual enantiomers of this compound. du.ac.in

Resolving Agent TypeExampleMechanismSeparation Method
Chiral Base(R)-(+)-1-PhenylethylamineForms diastereomeric salts with the racemic acid.Fractional Crystallization
Chiral Alcohol(S)-(-)-2-ButanolForms diastereomeric esters with the racemic acid.Chromatography

Emerging Techniques in Enantiomeric Separation, including Spectroscopic Methods

While classical resolution methods remain valuable, several modern techniques offer enhanced efficiency and accuracy in enantiomeric separation. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for separating enantiomers. nih.govnih.gov The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. mdpi.com

Capillary electrophoresis (CE) has also emerged as a highly efficient technique for chiral separations. nih.govwvu.edu In CE, a chiral selector is added to the background electrolyte. The differential interaction between the selector and the enantiomers results in different electrophoretic mobilities, enabling their separation. wvu.edu

Spectroscopic methods, particularly nuclear magnetic resonance (NMR) spectroscopy, can be employed for enantiomeric discrimination, although not typically for preparative separation. Chiral solvating agents or chiral lanthanide shift reagents can be added to a solution of the racemic mixture. These agents form transient diastereomeric complexes with the enantiomers, which can result in distinct chemical shifts in the NMR spectrum for each enantiomer, allowing for the determination of enantiomeric excess.

TechniquePrincipleApplication
Chiral HPLCDifferential interaction with a chiral stationary phase.Analytical and preparative separation of enantiomers. nih.gov
Capillary Electrophoresis (CE)Differential electrophoretic mobility in the presence of a chiral selector.High-efficiency analytical separation. wvu.edu
NMR SpectroscopyFormation of diastereomeric complexes with chiral solvating or shift reagents.Determination of enantiomeric purity.

Asymmetric Synthesis Strategies Towards Specific Stereoisomers

Asymmetric synthesis refers to a reaction in which an achiral unit of a substrate is converted into a chiral unit in such a way that unequal amounts of stereoisomers are produced. uwindsor.ca This approach is often more efficient than resolving a racemic mixture, as it can directly yield the desired enantiomer in high purity. wikipedia.org

For the synthesis of specific stereoisomers of this compound, several asymmetric strategies can be envisioned. One approach is substrate-controlled synthesis, where an existing chiral center in the starting material directs the stereochemistry of the newly formed chiral centers. For example, starting from a chiral precursor like tartaric acid, which already possesses two stereogenic centers, one could devise a synthetic route to introduce the chlorine atoms with a specific stereochemistry.

Reagent-controlled asymmetric synthesis is another powerful strategy. du.ac.in This involves the use of a chiral reagent or catalyst to influence the stereochemical outcome of the reaction. For instance, the dichlorination of a precursor molecule like maleic acid or fumaric acid could be achieved using a chiral dichlorinating agent or in the presence of a chiral catalyst. The chiral environment provided by the reagent or catalyst would favor the formation of one enantiomer over the other. slideshare.net

The use of chiral auxiliaries, as mentioned in the context of resolution, can also be applied to asymmetric synthesis. cutm.ac.in An achiral starting material can be attached to a chiral auxiliary, which then directs the stereoselective introduction of the chlorine atoms. du.ac.in After the reaction, the auxiliary is removed to yield the enantiomerically enriched this compound. du.ac.in

StrategyDescriptionExample
Substrate-ControlledAn existing chiral center in the starting material directs the stereochemistry.Synthesis starting from a specific stereoisomer of tartaric acid.
Reagent-ControlledA chiral reagent or catalyst creates a chiral environment that favors the formation of one enantiomer.Dichlorination of an achiral precursor using a chiral dichlorinating agent.
Auxiliary-ControlledA temporary chiral auxiliary directs the stereoselective reaction.Attachment of a chiral auxiliary to an achiral precursor before dichlorination. du.ac.in

Structural Elucidation and Advanced Analytical Characterization of 2,3 Dichlorobutanedioic Acid

Spectroscopic Methodologies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR: The proton NMR spectrum of 2,3-dichlorobutanedioic acid is expected to be relatively simple. The acidic protons of the two carboxylic acid groups (–COOH) would appear as a broad singlet far downfield, typically in the 10–12 ppm range, due to deshielding and hydrogen bonding. libretexts.orglibretexts.org The protons on the chlorinated carbons (Cl–CH–) would appear as a singlet or a set of doublets depending on the stereoisomer.

This compound exists as three stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso-compound ((2R,3S)).

Meso-isomer ((2R,3S)-2,3-dichlorobutanedioic acid): This isomer possesses a plane of symmetry. Consequently, the two methine protons (H-2 and H-3) are chemically equivalent. They would give rise to a single sharp singlet in the ¹H NMR spectrum.

Enantiomeric pair ((2R,3R) and (2S,3S)-2,3-dichlorobutanedioic acid): In these chiral isomers, the two methine protons are also chemically equivalent to each other. Like the meso isomer, they would be expected to produce a single singlet for the two C-H protons. Differentiation between the meso and enantiomeric forms would likely require a chiral environment or advanced NMR techniques.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework.

The carbonyl carbons (C=O) of the carboxylic acid groups are highly deshielded and would appear in the 160–180 ppm region. libretexts.org

The carbons bonded to the chlorine atoms (–CHCl–) would resonate further upfield, typically in the 50-70 ppm range.

Similar to the ¹H NMR, the meso isomer would show only two signals due to its internal symmetry: one for the two equivalent carbonyl carbons and one for the two equivalent methine carbons. The enantiomers would also show two signals.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) could be used to confirm assignments by showing correlations between protons and the carbons to which they are attached.

Table 1: Predicted NMR Spectral Data for this compound
NucleusFunctional GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
¹H-COOH10.0 - 12.0Broad SingletPosition is concentration and solvent dependent; signal disappears upon D₂O exchange. libretexts.org
¹H-CHCl-~4.5 - 5.0SingletMeso and enantiomeric forms would both show a singlet due to the equivalence of the two protons.
¹³C-C OOH160 - 180N/ATypical range for a carboxylic acid carbonyl carbon. libretexts.org
¹³C-C HCl-50 - 70N/APosition influenced by the electronegative chlorine atom.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule.

Infrared (IR) Spectroscopy: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state and in concentrated solutions, which gives rise to very characteristic IR absorptions.

O–H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the O–H stretching in a hydrogen-bonded carboxylic acid dimer. libretexts.orgjove.com This band often obscures the C-H stretching signals.

C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch is expected between 1690 and 1720 cm⁻¹. The exact position depends on the extent of hydrogen bonding. jove.com

C–O Stretch and O–H Bend: Absorptions related to C–O stretching and in-plane O–H bending are typically found in the 1200–1450 cm⁻¹ region.

C–Cl Stretch: Strong absorptions corresponding to the C–Cl stretching vibrations are expected in the fingerprint region, generally between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong band. The symmetric vibrations and bonds involving non-polar groups are often more intense in Raman spectra, which could be useful for analyzing the C-C and C-Cl skeletal vibrations.

Table 2: Predicted Vibrational Spectroscopy Frequencies for this compound
Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Expected Intensity
O–H Stretch-COOH (Dimer)2500 - 3300Strong, Very Broad
C=O Stretch-COOH (Dimer)1690 - 1720Strong, Sharp
C–O Stretch / O–H Bend-COOH1200 - 1450Medium
C–Cl Stretch-CHCl-600 - 800Strong

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (C₄H₄Cl₂O₄), the molecular weight is approximately 187 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a compound with two chlorine atoms will exhibit a characteristic cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways for aliphatic dicarboxylic acids include:

Decarboxylation: Loss of a carboxyl group (–COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

Loss of Water: Elimination of H₂O (18 Da).

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Loss of HCl: Elimination of hydrogen chloride (36 Da).

Table 3: Predicted Key Ions in the Mass Spectrum of this compound
IonPredicted m/zProposed Fragmentation Pathway
[M]⁺186, 188, 190Molecular ion cluster (for ³⁵Cl₂, ³⁵Cl³⁷Cl, ³⁷Cl₂)
[M-HCl]⁺150, 152Loss of hydrogen chloride
[M-COOH]⁺141, 143Loss of a carboxyl radical
[M-CO₂]⁺142, 144Loss of carbon dioxide

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within a molecule. Saturated aliphatic carboxylic acids, like this compound, lack extensive chromophores. They typically exhibit only a weak absorption band at a low wavelength, around 200–215 nm, corresponding to the n→π* transition of the carbonyl group. libretexts.orgjove.com This absorption is generally of low intensity and occurs in a region where many solvents also absorb, making UV-Vis spectroscopy a less informative technique for the primary structural characterization of this particular compound. copernicus.org

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed map of electron density can be generated, revealing the precise positions of atoms, bond lengths, bond angles, and intermolecular interactions.

For this compound, this technique would be invaluable for:

Unambiguous Isomer Identification: It can distinguish the meso isomer from the chiral enantiomers.

Absolute Stereochemistry: For a crystal of a single enantiomer, the absolute configuration (e.g., distinguishing (2R,3R) from (2S,3S)) can be determined, often through the anomalous dispersion effect.

Conformational Analysis: It reveals the preferred conformation of the molecule in the crystal lattice.

Intermolecular Interactions: It would provide clear evidence of the hydrogen-bonding patterns, confirming the dimeric structures predicted by IR spectroscopy, and show how these units pack to form the crystal lattice. Studies on the parent succinic acid show it forms a monoclinic crystal system stabilized by strong hydrogen bonds. researchgate.netresearchgate.net

Chromatographic Techniques for Purity Assessment and Impurity Profiling

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for assessing purity, identifying any synthesis-related impurities, and separating the different stereoisomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purity assessment. Using a C18 column with an acidified aqueous mobile phase (e.g., water/acetonitrile with formic or phosphoric acid), this compound can be retained and separated from less polar or more polar impurities. researchgate.net A UV detector set to a low wavelength (~210 nm) would be used for detection.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method for monitoring reaction progress and making a preliminary assessment of purity. For dicarboxylic acids, a silica gel plate can be used with a polar solvent system, and the spots can be visualized using an indicator like bromocresol green. nih.gov

Chiral Chromatography: To separate the (2R,3R) and (2S,3S) enantiomers from each other, a chiral stationary phase (CSP) is required. This technique is crucial for obtaining enantiomerically pure samples and for determining the enantiomeric excess (ee) of a mixture. It may also be capable of separating the meso isomer from the racemic pair.

Reaction Mechanisms and Chemical Transformations of 2,3 Dichlorobutanedioic Acid

Elucidation of Reaction Pathways and Intermediates

Understanding the reaction pathways of 2,3-dichlorobutanedioic acid involves considering the interplay of its functional groups. The electron-withdrawing nature of the chlorine atoms and the carboxylic acid groups influences the reactivity of the C-Cl and C-C bonds. Reaction intermediates in its transformations are often charged species, such as carbocations or carbanions, or radical species, depending on the reaction conditions.

For instance, in nucleophilic substitution reactions, the reaction can proceed through a concerted S(_N)2 mechanism, involving a backside attack by a nucleophile, or a stepwise S(_N)1 mechanism, which would involve the formation of a carbocation intermediate. The stability of such an intermediate would be influenced by the presence of the adjacent electron-withdrawing groups. In elimination reactions, the formation of a transient carbanion or a concerted transition state is expected. The specific pathway and the stability of the intermediates are highly dependent on the solvent, temperature, and the nature of the attacking or abstracting species.

Nucleophilic Substitution Reactions involving this compound Derivatives

One of the most significant nucleophilic substitution reactions of this compound is its hydrolysis to form 2,3-dihydroxysuccinic acid, commonly known as tartaric acid. This transformation is a key step in some synthetic routes to tartaric acid. The reaction involves the displacement of the chloride ions by hydroxide (B78521) ions or water molecules. The stereochemistry of the starting material dictates the stereochemistry of the resulting tartaric acid. For example, the hydrolysis of meso-2,3-dichlorosuccinic acid would be expected to yield a specific stereoisomer of tartaric acid.

The principles of nucleophilic substitution with inversion of configuration, famously demonstrated in the Walden cycle with (+)- and (–)-chlorosuccinic acids, are applicable here. In the Walden cycle, treatment of (-)-malic acid with phosphorus pentachloride yields (+)-chlorosuccinic acid, and subsequent reaction with silver oxide (a source of hydroxide) gives (+)-malic acid, indicating an inversion of stereochemistry at the chiral center. masterorganicchemistry.comresearchgate.net A similar inversion would be expected in the substitution reactions of the chiral enantiomers of this compound.

Other nucleophiles can also be employed to displace the chloride ions. For example, the azide (B81097) ion (N(_3)) is a potent nucleophile that can be used to introduce nitrogen functionalities, which can then be reduced to amino groups. masterorganicchemistry.com Such reactions would likely proceed via an S(_N)2 mechanism, leading to an inversion of stereochemistry at the carbon centers.

Table 1: Examples of Nucleophilic Substitution Reactions

Reactant Nucleophile Product
This compound H(_2)O / OH 2,3-Dihydroxybutanedioic acid (Tartaric acid)

Esterification and Amidation Reactions of the Carboxylic Acid Moieties

The two carboxylic acid groups of this compound readily undergo esterification with alcohols in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comnih.govcopernicus.orguu.nlmasterorganicchemistry.com This equilibrium reaction can be driven to completion by using an excess of the alcohol or by removing water as it is formed. Given that this compound is a diacid, it can be used to synthesize polyesters by reacting it with diols. nih.govnih.govnitech.ac.jp The properties of the resulting polyester (B1180765) would be influenced by the stereochemistry of the dichlorosuccinic acid used.

For more sensitive substrates or to achieve milder reaction conditions, the Steglich esterification can be employed. nih.govbath.ac.ukviu.caresearchgate.netwikipedia.org This method uses a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP).

Similarly, amidation of the carboxylic acid groups can be achieved by reaction with amines. Direct reaction with amines can be challenging due to salt formation. Therefore, the carboxylic acid is typically activated first, for example, by converting it to an acyl chloride. The resulting 2,3-dichlorobutanedioyl dichloride can then readily react with diamines to form polyamides. researchgate.netnih.govlibretexts.orggoogle.comresearchgate.netnih.gov The properties of these polyamides would also depend on the stereochemistry of the diacid monomer.

Table 2: Common Methods for Esterification and Amidation

Reaction Reagents Key Features
Fischer Esterification Alcohol, Acid Catalyst (e.g., H(_2)SO(_4)) Reversible, requires excess alcohol or water removal. masterorganicchemistry.comnih.govcopernicus.orguu.nlmasterorganicchemistry.com
Steglich Esterification Alcohol, DCC, DMAP Mild conditions, suitable for sensitive substrates. nih.govbath.ac.ukviu.caresearchgate.netwikipedia.org

Decarboxylation and Elimination Reactions

Decarboxylation of carboxylic acids typically requires harsh conditions unless there is a facilitating functional group, such as a β-keto group. For this compound, decarboxylation is not a primary reaction pathway under normal conditions. However, specific methods like the Hunsdiecker reaction or Kolbe electrolysis could potentially lead to decarboxylation. The Hunsdiecker reaction involves the treatment of the silver salt of a carboxylic acid with a halogen, leading to a decarboxylated alkyl halide. libretexts.orguva.nlrsc.orgnih.govresearchgate.net Applying this to this compound could potentially yield a dihaloalkane. Kolbe electrolysis of the carboxylate salt would involve the formation of radicals via electrochemical oxidation, followed by decarboxylation and radical coupling. nih.govrasayanjournal.co.inacs.orgebsco.commasterorganicchemistry.com

A more prominent reaction for this compound is elimination. A study on the "Anomalous elimination from αα′-dichlorosuccinic acid" revealed interesting stereochemical outcomes. rsc.orgresearchgate.net The elimination of HCl from the meso- and racemic-isomers of 2,3-dichlorosuccinic acid was investigated. It was found that the elimination reactions can be stereoselective and stereospecific, with the geometry of the starting material influencing the geometry of the resulting alkene product (chlorofumaric or chloromaleic acid). masterorganicchemistry.com The relative rates of elimination for the different stereoisomers provide insight into the conformational requirements of the transition state for the E2 elimination mechanism.

Exploration of Redox Chemistry

The redox chemistry of this compound has not been extensively studied. The carboxylic acid groups are in a high oxidation state and are generally resistant to further oxidation under standard conditions. However, strong oxidizing agents could potentially lead to cleavage of the C-C bond. ebsco.compurdue.eduwikipedia.org

Reduction of the carboxylic acid groups is a more feasible transformation. Powerful reducing agents like lithium aluminum hydride (LiAlH(_4)) can reduce carboxylic acids to primary alcohols. purdue.eduwikipedia.orgnih.govmasterorganicchemistry.comorganic-chemistry.org In the case of this compound, this would yield 2,3-dichloro-1,4-butanediol. The reaction proceeds via a complex aluminum alkoxide intermediate, which is then hydrolyzed to give the diol. It is important to note that NaBH(_4) is generally not strong enough to reduce carboxylic acids. purdue.edu The presence of the C-Cl bonds might also be susceptible to reduction under certain conditions, potentially leading to butane-1,4-diol as a byproduct.

Computational Chemistry Studies of 2,3 Dichlorobutanedioic Acid

Molecular Orbital Theory and Electronic Structure Analysis

A computational study using Molecular Orbital (MO) theory would focus on the electronic properties of 2,3-dichlorobutanedioic acid. openedmb.ca Key areas of investigation would include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. wikipedia.orgmdpi.com A smaller gap generally indicates higher reactivity. nih.gov Analysis of the electron density distribution and the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule, predicting sites susceptible to electrophilic and nucleophilic attack.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a standard method for determining the most stable three-dimensional structure of a molecule. mdpi.com For this compound, DFT calculations would be used to perform geometry optimization, which systematically adjusts the positions of the atoms to find the lowest energy conformation. researchgate.net This process yields precise data on bond lengths, bond angles, and dihedral angles. By calculating the energies of various conformers, an energy landscape or potential energy surface could be constructed, identifying local and global energy minima which correspond to stable and the most stable conformations, respectively.

Prediction of Spectroscopic Data through Computational Modeling

Computational modeling can predict various types of spectroscopic data. For this compound, theoretical vibrational frequencies from DFT calculations could be used to simulate its infrared (IR) spectrum. researchgate.net This simulated spectrum can be compared with experimental data to confirm structural assignments. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could be calculated to aid in the interpretation of experimental NMR spectra, helping to distinguish between different stereoisomers and conformers.

Simulations of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of chemical reaction pathways. For reactions involving this compound, such as dehydrochlorination or esterification, simulations could be performed to map out the entire reaction coordinate. This involves identifying the structures of reactants, products, and any intermediates. Crucially, the transition state—the highest energy point along the reaction path—would be located and characterized. The energy of this transition state determines the activation energy of the reaction, providing fundamental insights into the reaction kinetics.

Conformational Analysis and Stereoisomer Distribution Studies

This compound has two chiral centers, leading to three stereoisomers: the (2R,3R) and (2S,3S) enantiomers, and the meso ((2R,3S)) form. doubtnut.com Furthermore, rotation around the central carbon-carbon single bond generates different rotational isomers (conformers). A thorough conformational analysis would involve systematically rotating this bond and calculating the energy at each step to identify stable conformers (e.g., anti and gauche forms). acs.org The relative energies of the stable conformers for each stereoisomer would be calculated to determine their theoretical populations at thermal equilibrium, providing insight into the predominant shapes these molecules adopt.

Applications of 2,3 Dichlorobutanedioic Acid As a Synthetic Intermediate

Precursor in the Synthesis of Agrochemicals

While direct application of 2,3-dichlorobutanedioic acid in agrochemical synthesis is not extensively documented, its derivatives, particularly tartaric acid, play a role in this sector. Tartaric acid and its salts are used in pesticide formulations as adjuvants and stabilizers. patsnap.com For instance, some tartaric acid derivatives have been synthesized and studied for their antimicrobial properties against multi-drug resistant phytopathogenic bacteria, suggesting potential applications as biodegradable antimicrobial agents in agriculture. fao.orgemu.ee

The broader class of chlorinated organic acids has a well-established role in the agrochemical industry. For example, 2,4-dichlorophenoxyacetic acid is a widely used herbicide. The synthesis of such compounds often involves the chlorination of phenolic precursors. Although the synthetic routes are different, the utility of chlorinated organic structures is a common theme in the development of active agrochemical ingredients.

Table 1: Examples of Agrochemicals and Related Compounds
CompoundRole/ApplicationRelevance to this compound
Tartaric Acid Derivatives (e.g., Amine Complex Salts, Cyclic Imides)Potential antimicrobial agents against phytopathogenic bacteria. fao.orgemu.eeCan be synthesized from this compound via hydrolysis to tartaric acid. chemicalbook.comatamanchemicals.com
2,4-Dichlorophenoxyacetic acidSystemic herbicide.Illustrates the use of chlorinated organic acids as foundational structures in agrochemicals. google.com
2,4-Dichlorobenzoic acidSynthetic herbicide. researchgate.netAnother example of a chlorinated acid used in agrochemical contexts. researchgate.net

Intermediate in the Production of Specialty Chemicals

As an intermediate, this compound holds potential for the synthesis of specialty chemicals, including polymers. Dicarboxylic acids are fundamental monomers in the production of polyesters and polyamides. The presence of chlorine atoms in the backbone of a polymer derived from this compound could impart specific properties such as flame retardancy or modified chemical resistance.

While direct polymerization of this compound is not a common example, the use of related building blocks in polymer science is well-established. For instance, succinate (B1194679) derivatives are used to create biodegradable polymers, and the incorporation of different functional groups is a key strategy for tuning polymer properties. The conversion of this compound to its derivatives, such as esters, could yield monomers for specialty polymer synthesis. For example, derivatives like diethyl 2,3-dicyano-2,3-di(p-tolyl)succinate have been investigated as thermal iniferters for "living" free radical polymerization, a controlled polymerization technique used to create well-defined polymers. researchgate.net

Table 2: Potential and Related Applications in Specialty Chemicals
Specialty Chemical ClassPotential Role of this compoundExample of Related Chemistry
Specialty Polymers (e.g., Polyesters)As a monomer to introduce chlorine atoms into the polymer backbone, potentially enhancing flame retardancy or other properties.Sulfonated block copolymers are synthesized for applications like proton exchange membranes. mdpi.com
Polymer InitiatorsDerivatives could function as initiators for controlled polymerization.Hexa-substituted ethane (B1197151) compounds like diethyl 2,3-dicyano-2,3-di(p-tolyl)succinate act as thermal iniferters for living radical polymerization. researchgate.net

Role in the Synthesis of Complex Organic Molecules

One of the most significant roles of this compound as a synthetic intermediate is its function as a precursor to tartaric acid. chemicalbook.comatamanchemicals.com Tartaric acid is a C₂-symmetric molecule available in different stereoisomeric forms and is considered a valuable "chiral pool" compound. nih.gov This means it provides a readily available source of stereocenters, which is crucial for the asymmetric synthesis of complex, biologically active molecules and natural products. nih.govnih.gov

By first converting this compound to tartaric acid, chemists can access a versatile building block for a multitude of complex targets. Tartaric acid-derived synthons have been employed in the total synthesis of various natural products, where establishing the correct stereochemistry is paramount. nih.gov

Table 3: Complex Molecules Synthesized from Tartaric Acid (derived from this compound)
Complex MoleculeClass/SignificanceRole of Tartaric Acid Synthon
(–)-RishitinPhytoalexin (plant defense agent). nih.govUsed to construct a key chiral intermediate. nih.gov
(–)-Methyl JasmonateFragrance constituent of jasmine oil. nih.govA tartaric acid-derived cyclopentenone was used as a precursor. nih.gov
Erythrina AlkaloidsBiologically active alkaloids. nih.govCoupled with an amine to produce a key hydroxy imide intermediate. nih.gov
(–)-DeacetylanisomycinAntifungal agent. nih.govUsed as the chiral starting material for a stereoselective synthesis. nih.gov

Derivatives and Their Synthetic Utility

The synthetic utility of this compound is largely expressed through its derivatives. Beyond tartaric acid, other derivatives can be prepared that serve as important reagents and building blocks in their own right.

Tartaric Acid and its Esters : As mentioned, tartaric acid is a premier chiral auxiliary. acs.org Its esters, such as diethyl tartrate, are famous for their use as chiral ligands in asymmetric synthesis, most notably in the Sharpless asymmetric epoxidation. This reaction allows for the highly enantioselective conversion of allylic alcohols to epoxides.

Acyl Derivatives : Diacyltartaric acid anhydrides can be synthesized from tartaric acid. pw.edu.pl These compounds are stable and serve as useful intermediates. The acylation can be performed with various acid chlorides, and the resulting anhydrides can be used in further synthetic transformations. pw.edu.pl

2,3-Dialkylated Tartaric Acid Esters : Modern synthetic methods, such as visible light photoredox catalysis, have been developed to synthesize 2,3-dialkylated tartaric acid esters. nih.gov These compounds, with substituents on the carbon backbone, provide access to a wider range of chiral ligands and building blocks that were previously difficult to obtain. nih.gov

Table 4: Key Derivatives and Their Synthetic Applications
DerivativeMethod of Preparation (from precursor)Synthetic Utility
Tartaric AcidHydrolysis of this compound. chemicalbook.comatamanchemicals.comChiral building block, resolving agent, precursor to other derivatives. nih.govmdpi.com
Tartrate Esters (e.g., Diethyl Tartrate)Esterification of tartaric acid.Chiral ligands for asymmetric catalysis (e.g., Sharpless epoxidation). nih.gov
Diacyltartaric AnhydridesAcylation of tartaric acid with acid chlorides or anhydrides. pw.edu.plStable chiral intermediates for further synthesis. pw.edu.pl
γ-Hydroxy AmidesDesymmetrization of bis-amides derived from tartaric acid. nih.govVersatile chiral building blocks for natural product synthesis. nih.gov

Environmental Occurrence and Chemical Fate of Dichlorobutanedioic Acids

Formation as Byproducts in Environmental Processes (e.g., Chlorination of Organic Matter)

Dichlorobutanedioic acid is part of a larger group of compounds known as disinfection byproducts (DBPs), which are formed when chemical disinfectants react with natural organic matter (NOM) present in source waters. nih.govwaterrf.org The most common disinfection process leading to the formation of chlorinated DBPs is the use of chlorine (chlorination) to treat drinking water, swimming pools, and wastewater. thermofisher.commdpi.commaine.gov

Natural organic matter encompasses a complex mixture of substances, including humic and fulvic acids, derived from decaying plant and animal matter. nih.govukm.my When chlorine is introduced into water containing this organic material, it reacts to form hundreds of different DBPs. nih.gov Among the most well-known and regulated DBPs are trihalomethanes (THMs) and haloacetic acids (HAAs). mdpi.comepa.gov Dichlorobutanedioic acid, a type of chlorinated dicarboxylic acid, falls into the broader category of DBPs formed through these reactions.

The formation process is influenced by several factors:

Nature of the Natural Organic Matter: The composition of NOM in the water source plays a crucial role. For instance, hydrophobic organic matter is a significant precursor for the formation of many carbon-based DBPs. nih.gov Humic acid-like components are primary contributors to the formation of regulated DBPs. nih.gov

Chlorine Dose and Contact Time: Higher concentrations of chlorine and longer contact times generally lead to increased formation of DBPs. researchgate.net

Water Chemistry: Parameters such as pH and temperature can affect the rate and type of DBP formation. researchgate.net

While specific studies detailing the precise yield of 2,3-dichlorobutanedioic acid are not abundant, the general mechanism involves the oxidation and substitution reactions of chlorine with the carbon-rich structures within the NOM. The presence of carboxylic acid functional groups in NOM precursors can lead to the formation of various chlorinated carboxylic acids upon chlorination.

Mechanisms of Chemical Degradation in Environmental Matrices

Once formed, the persistence of this compound in the environment is determined by its susceptibility to various chemical degradation processes. Organochlorine compounds are often resistant to degradation due to the strength of the carbon-chlorine bond. matec-conferences.orgproquest.com However, several abiotic mechanisms can contribute to their transformation over time.

Hydrolysis: This process involves the reaction of the compound with water, which can lead to the replacement of chlorine atoms with hydroxyl groups. matec-conferences.orglibretexts.org The rate of hydrolysis is dependent on factors like pH and temperature. For many chlorinated aliphatic compounds, hydrolysis is a slow but significant degradation pathway. matec-conferences.org

Photodegradation (Photolysis): Sunlight can induce the breakdown of chemical compounds. Direct photolysis occurs when the molecule itself absorbs light energy, leading to bond cleavage. Indirect photolysis involves other substances in the water (photosensitizers) that absorb light and then transfer that energy to the chlorinated acid, causing it to degrade. While some chlorinated compounds are resistant to photolysis, the presence of functional groups can influence their susceptibility. epa.gov

Oxidation and Reduction: Redox reactions in soils and sediments can also contribute to degradation. Reduction, particularly important in anaerobic (oxygen-deficient) environments, can involve the replacement of chlorine atoms with hydrogen, a process known as reductive dehalogenation. libretexts.org Oxidizing agents naturally present in the environment, such as hydroxyl radicals, can also break down these compounds. researchgate.net

Table 1: Potential Abiotic Degradation Pathways for this compound

Degradation Mechanism Description Key Environmental Factors
Hydrolysis Reaction with water leading to the replacement of chlorine atoms. pH, Temperature
Photodegradation Breakdown induced by absorption of light energy (direct or indirect). Sunlight intensity, Presence of photosensitizers
Redox Reactions Chemical transformation via oxidation or reduction. Oxygen levels (aerobic/anaerobic conditions), Presence of reducing/oxidizing agents

Analytical Detection of Dichlorobutanedioic Acid in Environmental Samples

The detection and quantification of specific disinfection byproducts like dichlorobutanedioic acid in complex environmental matrices such as water require sophisticated analytical techniques. env.go.jp These methods must be sensitive enough to detect the low concentrations (typically in the microgram per liter, or µg/L, range) at which these compounds are often found. nih.govresearchgate.net

The most common and powerful techniques for analyzing haloacetic acids and other DBPs are chromatographic methods coupled with mass spectrometry. nih.govthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust method for DBP analysis. nih.govnih.gov Because compounds like dichlorobutanedioic acid are not sufficiently volatile for direct GC analysis, a derivatization step is required. researchgate.net This involves a chemical reaction (e.g., esterification with acidic methanol) to convert the acid into a more volatile form (a methyl ester). nih.govpsu.edu After derivatization, the sample is injected into the GC, where the compounds are separated. The mass spectrometer then detects and identifies the compounds based on their unique mass-to-charge ratio, providing high specificity and sensitivity. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for analyzing polar, non-volatile compounds, which often eliminates the need for derivatization. sciex.comdphen1.com The sample is injected into a liquid chromatograph for separation, and the eluting compounds are then ionized and detected by a mass spectrometer. researchgate.net Techniques like electrospray ionization (ESI) are commonly used for this class of compounds. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) offers even greater selectivity and sensitivity, allowing for reliable detection at very low levels. sciex.comresearchgate.net

The general analytical workflow involves:

Sample Collection and Preservation: Proper procedures are needed to prevent degradation of the target analyte after collection.

Extraction: The compound of interest is isolated from the water sample, often using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). rsc.orgnih.gov

Derivatization (if using GC-MS): The extracted analyte is chemically modified to increase its volatility. rsc.org

Chromatographic Separation: The processed sample is injected into a GC or LC system.

Detection and Quantification: A mass spectrometer is used to identify and quantify the compound.

Table 2: Comparison of Primary Analytical Methods for Dichlorobutanedioic Acid

Method Derivatization Required? Key Advantages Typical Detection Limits
GC-MS Yes (Esterification) High resolution, Well-established methods, Extensive compound libraries. nih.govnih.gov Low µg/L to ng/L nih.gov
LC-MS/MS No Ideal for polar/non-volatile compounds, High sensitivity and selectivity, No derivatization needed. sciex.comresearchgate.net Low µg/L to ng/L researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-dichlorobutanedioic acid with high purity, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves selective chlorination of butanedioic acid derivatives. A validated approach includes refluxing the precursor (e.g., dihydroxybutanedioic acid) with chlorinating agents like thionyl chloride or phosphorus pentachloride under anhydrous conditions. Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol eluent) is critical to isolate the dichlorinated product. Reaction efficiency can be optimized by monitoring temperature (60–80°C), stoichiometry (2:1 molar ratio of chlorinating agent to substrate), and inert atmosphere use to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize chlorinated dicarboxylic acids like this compound?

  • Methodological Answer :

  • NMR : Use deuterated dimethyl sulfoxide (DMSO-d6) as a solvent to resolve acidic protons. Assign peaks via 2D-COSY and HSQC to distinguish between Cl-substituted and non-substituted carbons.
  • IR : Focus on the C=O (1700–1750 cm⁻¹) and C-Cl (550–850 cm⁻¹) stretches. Compare with computational IR spectra (DFT methods) to validate assignments .
  • Quantify purity via integration of NMR signals or HPLC with UV detection (λ = 210 nm).

Q. What are the key challenges in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be addressed?

  • Methodological Answer : Matrix interference from proteins or salts requires sample pre-treatment:

  • Deproteinization : Use acetonitrile (3:1 v/v) followed by centrifugation.
  • Derivatization : Convert the acid to its methyl ester (via BF3-methanol) for enhanced GC-MS sensitivity.
  • Calibration : Employ isotopically labeled internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of chlorination in butanedioic acid derivatives?

  • Methodological Answer : Computational studies (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model transition states to predict chlorination sites. For this compound, steric hindrance from adjacent Cl groups reduces further substitution. Electron-withdrawing carboxyl groups direct chlorination to the β-positions. Validate predictions with kinetic experiments (e.g., competitive chlorination of positional isomers) .

Q. What computational models (e.g., DFT, MD) best predict the aqueous solubility and pKa of this compound, and how do they compare to experimental data?

  • Methodological Answer :

  • Solubility : Use COSMO-RS simulations to account for solvent polarity and Cl-group hydrophobicity. Calibrate models with experimental solubility data in water, DMSO, and ethanol.
  • pKa : Employ implicit solvent models (e.g., SMD) at the M06-2X/def2-TZVP level. Discrepancies between calculated and measured pKa (e.g., due to H-bonding networks) require explicit solvent molecular dynamics (MD) simulations .

Q. How can contradictions in reported thermodynamic properties (e.g., ΔHf, solubility) of this compound be resolved?

  • Methodological Answer : Systematic meta-analysis of literature data with attention to:

  • Experimental conditions : Temperature, purity (HPLC ≥98%), and calibration standards.
  • Computational assumptions : Basis set choice in DFT studies.
  • Statistical validation : Apply Grubbs’ test to identify outliers. Replicate conflicting measurements using controlled protocols (e.g., isothermal titration calorimetry for ΔHf) .

Q. What strategies mitigate degradation of this compound during long-term storage or under experimental conditions?

  • Methodological Answer :

  • Storage : Use amber glass vials under nitrogen at −20°C to prevent photolysis and oxidation.
  • Stabilizers : Add 0.1% w/v ascorbic acid to aqueous solutions.
  • Degradation monitoring : Track via periodic LC-MS to detect hydrolysis products (e.g., chloro-hydroxy derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.